molecular formula C20H27NO3 B061918 (S)-N-Desethyloxybutynin CAS No. 181646-98-0

(S)-N-Desethyloxybutynin

Katalognummer B061918
CAS-Nummer: 181646-98-0
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: SNIBJKHIKIIGPR-HXUWFJFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its physical appearance.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires a detailed understanding of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the mechanisms of these reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and various spectroscopic properties. It can also involve studying how these properties change under different conditions.


Wissenschaftliche Forschungsanwendungen

  • Muscarinic Receptor Profiling : Oxybutynin and N-desethyloxybutynin enantiomers have been evaluated for their ability to bind to human cloned muscarinic receptors. The R enantiomers were found to be more potent than the S enantiomers, suggesting that the cholinergic side effects associated with N-desethyloxybutynin may be due to its greater apparent potency, especially its R-enantiomer (Reitz et al., 2007).

  • Antimuscarinic and Antispasmodic Actions : Studies comparing racemic oxybutynin and desethyloxybutynin enantiomers have shown that both exhibit antimuscarinic activity, but the S-enantiomers exhibit relatively weak antimuscarinic activity. This suggests that deethylation of oxybutynin to desethyloxybutynin does not significantly alter its antimuscarinic or antispasmodic activity (Smith et al., 1998).

  • Metabolism by Cytochrome P450 : In vitro studies have shown that cytochrome P450 3A4, but not 2D6, is involved in the metabolism of oxybutynin to N-desethyloxybutynin. This indicates that the CYP3A subfamily is responsible for the formation of this metabolite (Yaïch et al., 1998).

  • Transdermal Therapy : Transdermal delivery of oxybutynin results in lower levels of N-desethyloxybutynin, thus reducing antimuscarinic side effects like dry mouth. This method of delivery avoids first-pass metabolism in the upper gut and liver, which is advantageous for patients with overactive bladder (Sand, 2009).

  • Pharmacokinetics of Enantiomers : Research on the pharmacokinetics of oxybutynin and N-desethyloxybutynin enantiomers following both oral and transdermal administration shows that stereoselective metabolism is evident, with reduced pre-systemic metabolism of transdermally administered oxybutynin compared to oral administration (Zobrist et al., 2001).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact.


Zukünftige Richtungen

This could involve predicting or suggesting future research directions, such as potential applications of the compound, or new reactions that it could be used in.


Eigenschaften

IUPAC Name

4-(ethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIBJKHIKIIGPR-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-Desethyloxybutynin

CAS RN

181646-98-0
Record name N-Desethyloxybutynin, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181646980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESETHYLOXYBUTYNIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q66P17XPM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

reacting said 4-[N-ethyl-(4-methoxyphenyl)methylamino]-2-butynyl α-cyclohexyl-α-hydroxybenzeneacetate sequentially with α-chloroethyl carbonochloridate in dichloroethane, followed by methanol to produce 4-(ethylamino)-2-butynyl α-cyclohexyl-α-hydroxybenzeneacetate (desethyloxybutyin).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

reacting said 4-[N-ethyl-(4-methoxyphenyl)methylamino]-2-butynyl α-cyclohexyl-α-hydroxybenzeneacetate sequentially with a carbonochloridate and methanol to produce 4-(ethylamino)-2-butynyl α-cyclohexyl-α-hydroxybenzeneacetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

by standard esterification technique, reacting cyclohexylphenyl glycolic acid with 4-ethylamino-2-butynyl chloride to produce 4-ethylamino-2-butynyl cyclohexylphenyl-glycolate (DEO).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-ethylamino-2-butynyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-N-Desethyloxybutynin
Reactant of Route 2
Reactant of Route 2
(S)-N-Desethyloxybutynin
Reactant of Route 3
Reactant of Route 3
(S)-N-Desethyloxybutynin
Reactant of Route 4
Reactant of Route 4
(S)-N-Desethyloxybutynin
Reactant of Route 5
Reactant of Route 5
(S)-N-Desethyloxybutynin
Reactant of Route 6
Reactant of Route 6
(S)-N-Desethyloxybutynin

Citations

For This Compound
5
Citations
Z Miao, M Tan, E Wells, S Unger - Bioanalysis, 2019 - Future Science
… R- and S-oxybutynin hydrochloride and R- and S-N-desethyloxybutynin hydrochloride were obtained from Toronto Research Chemicals (ON, Canada). The respective IS, oxybutynin-D …
Number of citations: 3 www.future-science.com
T Alebic-Kolbah, AP Zavitsanos - Journal of Chromatography A, 1997 - Elsevier
A highly sensitive and specific chiral high-performance liquid chromatographic tandem mass spectrometric (HPLC-MS-MS) technique has been developed for the determination of …
Number of citations: 70 www.sciencedirect.com
L Escuder‐Gilabert… - Biomedical …, 2009 - Wiley Online Library
Stereoselectivity in protein binding can have a significant effect on the pharmacokinetic and pharmacodynamic properties of chiral drugs. The investigation of enantioselectivity of drugs …
ML Chew - 2007 - search.proquest.com
A significant portion of the cognitive decline seen in older adults may be due to anticholinergic medications (ie, muscarinic receptor antagonists) which are known to cause memory loss, …
Number of citations: 1 search.proquest.com
P Fonseca - 2008 - teses.usp.br
A oxibutinina é um fármaco quiral empregado na forma de racemato que, após administração por via oral, sofre biotranformação hepática pronunciada levando à formação de N-…
Number of citations: 3 www.teses.usp.br

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.